molecular formula C17H15NO3S B2817302 7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide CAS No. 921783-78-0

7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide

Cat. No.: B2817302
CAS No.: 921783-78-0
M. Wt: 313.37
InChI Key: KCPMDDVBWJRBEY-UHFFFAOYSA-N
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Description

7-Methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative featuring a methoxy group at the 7-position of the benzofuran core and a 2-(methylthio)phenyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives synthesized for their neuroprotective and antioxidant properties . Its structure combines electron-donating (methoxy) and sulfur-containing (methylthio) groups, which modulate electronic properties and enhance interactions with biological targets such as free radicals or enzymes involved in oxidative stress pathways .

The synthesis involves coupling 7-methoxy-benzofuran-2-carboxylic acid with substituted anilines using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by purification via flash chromatography . Key biological studies highlight its efficacy in inhibiting lipid peroxidation and scavenging DPPH radicals, with activity metrics superior to reference antioxidants like ascorbic acid in some assays .

Properties

IUPAC Name

7-methoxy-N-(2-methylsulfanylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-20-13-8-5-6-11-10-14(21-16(11)13)17(19)18-12-7-3-4-9-15(12)22-2/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPMDDVBWJRBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzofuran core followed by the introduction of the methoxy and methylthio substituents. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.

    Hydrolysis: This reaction can break down the compound into smaller fragments.

Scientific Research Applications

7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings:

  • Electron-Donating vs. Electron-Withdrawing Groups: Derivatives with electron-donating substituents (e.g., 4-OCH₃ in 1c) exhibit stronger antioxidant activity than those with electron-withdrawing groups (e.g., 4-NO₂ in 1g) . The target compound’s 2-(methylthio) group, a moderate electron donor, enhances lipid solubility and membrane permeability, contributing to its high lipid peroxidation inhibition (82%) .
  • Synthetic Accessibility : The CDI-mediated synthesis (yields: 42–76% for 1a–r) contrasts with lower yields in EDCI/DMAP-based methods (e.g., 25% for Compound 22) , highlighting the efficiency of CDI for benzofuran carboxamide derivatives.
  • Structural Flexibility : The benzofuran core tolerates diverse substitutions (e.g., furan-3-yl in 1421526-76-2 ), but bioactivity depends critically on the substituent’s electronic and steric properties.

Neuroprotective and Antioxidant Mechanisms

  • Lipid Peroxidation Inhibition : The target compound outperforms 1a (unsubstituted phenyl) and 1c (4-OCH₃) in preventing membrane lipid damage, likely due to the methylthio group’s radical-stabilizing effects .
  • DPPH Radical Scavenging : While less potent than ascorbic acid in DPPH assays, the target compound shows moderate activity (52% at 100 μM), surpassing nitro-substituted analogues (e.g., 1g: 34%) .

Pharmacokinetic and Toxicity Considerations

No direct data exist for the target compound, but related derivatives demonstrate low cytotoxicity in neuronal cell lines at concentrations ≤50 μM . The methylthio group may improve metabolic stability compared to methoxy analogues, though this requires validation.

Biological Activity

7-Methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide is a synthetic compound within the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on neuroprotective effects, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group at the 7-position and a methylthio-substituted phenyl group at the nitrogen position. These structural characteristics contribute to its unique chemical properties and biological activities. The benzofuran class is recognized for various pharmacological effects, including anti-tumor, antibacterial, and anti-oxidative properties.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective effects, particularly against excitotoxic damage induced by NMDA (N-Methyl-D-aspartate). In vitro studies using primary cultured rat cortical neuronal cells demonstrated that this compound can protect against NMDA-induced excitotoxicity at concentrations as low as 30 μM, comparable to memantine, a well-known NMDA antagonist .

Table 1: Neuroprotective Efficacy Against NMDA-Induced Damage

CompoundConcentration (μM)Neuroprotective Effect
This compound30Comparable to memantine
Memantine30Standard neuroprotective agent

Antioxidant Properties

The compound also demonstrates notable antioxidant activity. It has been shown to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates. This antioxidant effect is crucial for mitigating oxidative stress-related diseases, which are linked to various neurodegenerative conditions .

The precise mechanism of action involves interaction with specific neuronal pathways that mitigate excitotoxicity. The compound's ability to act as an NMDA antagonist suggests it may inhibit calcium influx into neurons, thereby reducing excitotoxic damage. Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS), further protecting neuronal integrity .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzofuran derivatives, providing insights into structure-activity relationships (SAR). For instance, modifications at specific positions of the benzofuran moiety significantly influence neuroprotective efficacy and antioxidant capacity. A study identified that compounds with -CH3 substitutions at the R2 position exhibited enhanced neuroprotective effects compared to others .

Table 2: Structure-Activity Relationship of Benzofuran Derivatives

CompoundR2 SubstitutionNeuroprotective Efficacy
Compound 1f-CH3High
Compound 1j-OHModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. A common approach involves activating 7-methoxybenzofuran-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with 2-(methylthio)aniline. Alternative routes include directed C–H arylation and transamidation for derivatives with complex substituents .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns and functional groups.
  • HPLC : Ensures purity (>95%) with reverse-phase C18 columns and UV detection.
  • HRMS : Validates molecular weight (e.g., C₁₇H₁₅NO₃S, MW 313.37 g/mol).
  • X-ray crystallography : Resolves stereochemistry in crystalline forms .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM.
  • Enzyme inhibition : Kinase assays (IC₅₀ determination) using ADP-Glo™ kits.
  • Antioxidant activity : DPPH radical scavenging with EC₅₀ calculations. Include positive controls (e.g., ascorbic acid) and triplicate measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer : Systematically modify substituents (e.g., methoxy position, methylthio group) and test derivatives in standardized assays. For example, para-substituted phenyl groups in 7-methoxy-N-(substituted phenyl) derivatives showed enhanced antioxidant activity (EC₅₀ = 12–45 μM). Use ANOVA to correlate structural features with activity .

Q. How to resolve contradictions in reported biological data across studies?

  • Methodological Answer :

  • Assay standardization : Compare cell lines (e.g., HepG2 vs. A549), exposure times (24 vs. 48 hours), and solvent controls (DMSO concentration).
  • Orthogonal validation : Confirm cytotoxicity via apoptosis markers (Annexin V/PI staining) or target engagement (Western blot for caspase-3).
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in lipophilic derivatives) .

Q. What computational strategies predict biological targets and binding modes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., kinase domains).
  • MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).
  • QSAR models : Train on datasets of IC₅₀ values to predict novel derivatives. applied these methods to predict interactions with EGFR .

Q. What challenges arise when translating in vitro activity to in vivo models?

  • Methodological Answer : Address pharmacokinetic limitations:

  • Bioavailability : Measure plasma concentrations post-administration (LC-MS/MS).
  • Metabolic stability : Use liver microsomes to predict clearance rates.
  • In vivo models : Test in xenograft mice with tumor volume monitoring. highlights discrepancies due to rapid Phase II metabolism .

Q. How can synthetic yield and purity be optimized for scale-up?

  • Methodological Answer :

  • Reaction parameters : Microwave irradiation (100°C, 30 min) vs. reflux (12 hours).
  • Catalysts : Pd(OAc)₂ for cross-coupling (yield improvement from 45% to 78%).
  • Purification : Column chromatography (hexane:ethyl acetate gradient) or solvent diffusion recrystallization. achieved >95% purity via these methods .

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